Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one
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Overview
Description
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is a spirocyclic compound characterized by its unique structure, which includes a four-membered azetidine ring fused to a pyrrolo[2,3-c]pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one typically involves the Staudinger reaction, which is a ketene-imine cycloaddition. This one-pot reaction uses substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are mild, often carried out at room temperature, which allows for the formation of the spiro-lactam structure with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindoles, while reduction could produce spiro-amines .
Scientific Research Applications
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a four-membered azetidine ring, known for its use in β-lactam antibiotics.
Spiro-pyrrolidine: Contains a five-membered pyrrolidine ring and is used in various medicinal chemistry applications.
Spiro-indoline: Features an indoline ring and is investigated for its anticancer properties.
Uniqueness
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is unique due to its combination of the azetidine and pyrrolo[2,3-c]pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions, such as p53-MDM2, sets it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C9H9N3O/c13-8-9(4-11-5-9)6-1-2-10-3-7(6)12-8/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
DTSHJOVDHWJKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
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